tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate
Description
tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate is a chiral intermediate widely used in organic synthesis, particularly in peptide and pharmaceutical chemistry. Its structure features a tert-butyl ester, a tert-butyldimethylsilyl (TBS) ether protecting group, and an amino-oxopentanoate backbone. The (R)-stereochemistry at the amino-bearing carbon is critical for its role in enantioselective reactions and biological activity .
Properties
Molecular Formula |
C15H31NO4Si |
|---|---|
Molecular Weight |
317.50 g/mol |
IUPAC Name |
tert-butyl (3R)-5-amino-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C15H31NO4Si/c1-14(2,3)19-13(18)10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3,(H2,16,17)/t11-/m1/s1 |
InChI Key |
JXNMLCVLVKRYJA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The amino group can be introduced through reductive amination or other amination techniques. The esterification to form the tert-butyl ester is usually achieved using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form oxo derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Statin Synthesis
One of the prominent applications of tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate is as an intermediate in the synthesis of statins, which are widely used for managing hypercholesterolemia. The compound serves as a precursor in the preparation of various statins by facilitating the formation of key structural components essential for their bioactivity. For instance, it has been implicated in the synthesis of atorvastatin and cerivastatin, which are crucial for lowering LDL cholesterol levels through inhibition of HMG-CoA reductase activity .
Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. The introduction of amino and oxo groups enhances its potential to interact with biological targets involved in cancer cell proliferation. Studies have suggested that modifications to the tert-butyl and silyl groups can lead to increased efficacy against certain cancer cell lines .
Organic Synthesis
Protecting Group Applications
The tert-butyldimethylsilyl (TBDMS) group in this compound is a well-known protecting group for hydroxyl functionalities in organic synthesis. It allows for selective reactions without interference from alcohols, thereby streamlining the synthesis of complex molecules. The use of this compound facilitates the protection and subsequent deprotection steps necessary for multi-step syntheses .
Green Chemistry Initiatives
Recent advancements have highlighted eco-friendly methods for synthesizing compounds like this compound. These methods aim to reduce solvent usage and waste production, aligning with green chemistry principles. Such processes not only enhance sustainability but also improve the safety profiles of chemical syntheses .
Biochemical Research
Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. Its ability to mimic natural substrates allows researchers to investigate interactions with enzymes involved in metabolic pathways. This can lead to insights into drug design and development strategies targeting specific biochemical pathways .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Intermediate for statin synthesis; potential anticancer activity |
| Organic Synthesis | Use as a protecting group; facilitates selective reactions |
| Green Chemistry | Eco-friendly synthesis methods; reduced solvent usage |
| Biochemical Research | Enzyme inhibition studies; insights into metabolic pathways |
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
The compound shares structural similarities with several derivatives, as identified in high-throughput similarity analyses (Table 1):
| Compound Name (CAS No.) | Similarity Score | Key Structural Differences |
|---|---|---|
| (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid (45120-30-7) | 1.00 | Stereochemistry (S vs. R), absence of TBS group |
| tert-Butyl 2-amino-5-methylhexanoate (34582-33-7) | 0.98 | Altered chain length (hexanoate vs. pentanoate) |
| (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HCl (16948-36-0) | 0.98 | Additional methyl ester, hydrochloride salt |
| (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate HCl (1543874-84-5) | 0.98 | Stereochemistry (R), methyl ester substitution |
Source: Similarity data from CAS registry analyses
Key Observations:
- Stereochemistry : The (R)-configuration in the target compound distinguishes it from the (S)-enantiomer (CAS 45120-30-7), which may exhibit divergent biological activity or synthetic utility .
- Protecting Groups: The TBS ether group in the target compound provides enhanced stability under acidic conditions compared to benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups in analogs like (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS 16881-42-8) .
Functional Group Comparison
tert-Butyldimethylsilyl (TBS) vs. Other Protecting Groups
- TBS Ether: Offers superior stability in acidic environments, making it ideal for multi-step syntheses where intermediates require temporary protection of hydroxyl groups. This contrasts with Fmoc (base-labile) and Cbz (hydrogenolysis-sensitive) groups .
- Benzyloxycarbonyl (Cbz): Used in (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS 16881-42-8), this group is less stable under acidic conditions but readily removed via hydrogenolysis .
tert-Butyl Ester vs. Methyl Ester
- The tert-butyl ester in the target compound enhances solubility in non-polar solvents and resists hydrolysis under basic conditions. Methyl esters (e.g., in CAS 16948-36-0) are more labile, facilitating deprotection in downstream reactions .
Physicochemical Properties
- Solubility : The TBS group increases lipophilicity, reducing water solubility compared to hydrochlorides (e.g., CAS 16948-36-0) or carboxylate salts.
- Storage: Like (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, the target compound requires storage under dry, sealed conditions (≤28°C) to prevent hydrolysis or desilylation .
Biological Activity
tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate is a complex organic compound that exhibits various biological activities due to its unique structural characteristics. This compound features a pentanoic acid backbone, an amino acid moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 277.43 g/mol
- CAS Number: [insert CAS number if available]
- Purity: Typically >95%
The TBDMS group provides enhanced hydrolytic stability, making it suitable for various biological applications .
The biological activity of this compound is largely attributed to its interactions with specific biological receptors and enzymes. The presence of the amino group allows for potential binding to neurotransmitter receptors, while the oxo group may participate in key biochemical reactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to neurotransmitter receptors, influencing synaptic transmission.
Case Studies
Several studies have investigated the biological effects of similar compounds with TBDMS groups, providing insights into their pharmacological potential.
-
Antiviral Activity:
A study on pyrimidine nucleoside analogues containing TBDMS groups demonstrated significant inhibition of HIV replication at low concentrations without cytotoxic effects . This suggests that this compound may exhibit similar antiviral properties. -
Antioxidant Effects:
Research on related compounds has indicated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . The presence of the oxo and amino groups may contribute to this activity by scavenging free radicals. -
Cancer Therapeutics:
Compounds with similar structures have been explored as inhibitors of fatty acid synthase (FASN), a key enzyme in cancer metabolism. Inhibiting FASN can lead to reduced cell proliferation in cancer models .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, highlighting its potential applications in drug development:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves esterification of the parent amino acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or BF₃·Et₂O) to form the tert-butyl ester . For the silyl ether group, tert-butyldimethylsilyl (TBDMS) protection is typically introduced via silylation reagents (e.g., TBDMS-Cl) in the presence of a base like imidazole. Key variables include reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions (e.g., over-silylation) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming stereochemistry and silyl group integrity . High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight and purity (>95% by HPLC). Polarimetry or chiral chromatography may be used to verify the (R)-configuration .
Q. How stable is the TBDMS protecting group under common reaction conditions?
- Methodological Answer : The TBDMS group is stable under mild acidic/basic conditions but cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., HCl in MeOH). Stability tests should include monitoring by TLC or in situ IR spectroscopy during reactions involving nucleophiles or oxidizing agents .
Advanced Research Questions
Q. What strategies ensure stereochemical fidelity during the synthesis of the (R)-configured amino acid backbone?
- Methodological Answer : Asymmetric catalysis (e.g., Evans oxazolidinones) or chiral auxiliaries can enforce the (R)-configuration. For example, using (S)-tert-leucine-derived catalysts in ketone reductions or enzymatic resolution (e.g., lipases) to isolate the desired enantiomer . Post-synthesis, circular dichroism (CD) or X-ray crystallography confirms retention of configuration .
Q. How can researchers resolve contradictions in reported reactivity data for the 5-oxopentanoate moiety?
- Methodological Answer : Divergent reactivity (e.g., unexpected lactam formation vs. ester hydrolysis) may arise from pH or solvent effects. Systematic studies under controlled conditions (e.g., buffered solutions at pH 4–10) with kinetic monitoring are recommended. Cross-referencing with structurally analogous compounds (e.g., tert-butyl 3-oxo esters) helps identify trends .
Q. What role does this compound play in synthesizing bioactive molecules or drug intermediates?
- Methodological Answer : The compound serves as a key intermediate in prostaglandin and statin analogs. For example, the TBDMS-protected hydroxyl and tert-butyl ester groups enable selective deprotection in multi-step syntheses. In drug development, it has been used to build chiral centers in kinase inhibitors via Mitsunobu or Staudinger reactions .
Methodological Notes
- Stereochemical Control : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization is suspected during synthesis .
- Data Validation : Replicate conflicting studies with identical reagents (e.g., same lot numbers) to exclude impurity-driven artifacts .
- Safety : Handle TBDMS-protected compounds in moisture-free environments (argon/vacuum lines) to prevent premature deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
